Bienvenue dans la boutique en ligne BenchChem!

trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate

Stereochemistry-activity relationship Kinase inhibitor design Tofacitinib intermediates

trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate, also known as (3R,4S)-tert-butyl 3-amino-4-methylpiperidine-1-carboxylate, is a chiral piperidine derivative with defined trans (3R,4S) stereochemistry, a Boc-protected piperidine nitrogen, and a free primary amine at the 3-position. This compound serves as a key intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules requiring a specific 3,4-substitution pattern on a piperidine scaffold.

Molecular Formula C11H22N2O2
Molecular Weight 214.30
CAS No. 1821822-30-3
Cat. No. B3393073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate
CAS1821822-30-3
Molecular FormulaC11H22N2O2
Molecular Weight214.30
Structural Identifiers
SMILESCC1CCN(CC1N)C(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1
InChIKeyOWWPBKGSGNQMPL-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate (CAS 1821822-30-3): Procurement-Grade Chiral Piperidine Building Block


trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate, also known as (3R,4S)-tert-butyl 3-amino-4-methylpiperidine-1-carboxylate, is a chiral piperidine derivative with defined trans (3R,4S) stereochemistry, a Boc-protected piperidine nitrogen, and a free primary amine at the 3-position [1]. This compound serves as a key intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules requiring a specific 3,4-substitution pattern on a piperidine scaffold [2]. Its stereodefined nature and orthogonal protecting group strategy make it a valuable building block for fragment-based drug discovery and targeted library synthesis, demanding rigorous specification control during procurement.

trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate: Why Stereochemistry Prevents Simple Analog Substitution


Simple substitution with other 3-amino-4-methylpiperidine isomers or unprotected analogs is not feasible because the (3R,4S) trans configuration imparts a specific three-dimensional orientation that is critical for downstream target binding and biological activity. As demonstrated in patent literature for related kinase inhibitors, the cis (3R,4R) configuration is strictly required for Tofacitinib's JAK3 activity; conversely, the trans (3R,4S) configuration is prioritized for distinct therapeutic targets where a divergent exit vector from the piperidine core is essential [1]. The Boc group also provides orthogonal protection necessary for selective functionalization, which would be lost with free amines or alternative protecting groups, while the specific methyl group placement influences the conformational rigidity of the final drug molecule [2].

trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate: Quantified Differentiation Evidence vs. Closest Analogs


Stereochemical Configuration as a Gatekeeper for Target Selectivity: (3R,4S) vs. (3R,4R) in Kinase Inhibition

The trans (3R,4S) configuration of the target compound is fundamentally incompatible with the JAK3 active site that accepts the cis (3R,4R) moiety of Tofacitinib. Patent literature explicitly states that for Tofacitinib synthesis, the trans-configuration is 'not desired' and the cis-configuration is required, providing a clear stereochemical exclusion criterion [1]. Conversely, the trans configuration is mandated for other kinase targets or biological systems where the 3-amino and 4-methyl groups must adopt a 1,2-diaxial-like orientation for optimal binding. While the specific IC50 shift between isomers at the exact target of the final drug is not publicly disclosed for this intermediate, the stereochemical requirement for Tofacitinib establishes a qualitative but rigorous differentiation: the wrong isomer leads to an inactive final compound. This is further supported by the disclosure of a stereoselective preparation method for the (3S,4R) enantiomer, underscoring the significance of absolute stereochemistry in this scaffold family [2].

Stereochemistry-activity relationship Kinase inhibitor design Tofacitinib intermediates

Comparative Enantiomeric Purity Specification: (3R,4S) Trans Isomer vs. Racemic and Meso Alternatives

The target (3R,4S) isomer is supplied with a minimum purity specification of 97% and 98% by multiple vendors, with the stereochemistry explicitly defined . In contrast, the racemic mixture (trans-3-amino-4-methylpiperidine-1-carboxylate without specified stereochemistry, related CAS 1271810-27-5) is a mixture of (3R,4S) and (3S,4R) enantiomers, and the cis enantiomers are supplied with typical purities ranging from 95% to 97% . The specific optical rotation of the target compound, although not publicly reported in all datasheets, can be expected to be [α]D ≈ +X° (value to be confirmed with vendor Certificate of Analysis), whereas the racemate has [α]D = 0°. This difference in defined chiral purity eliminates the confounding variable of undefined enantiomeric composition in bioassays, ensuring that observed activity is attributable to a single stereoisomer.

Chiral purity Optical rotation Enantiomeric excess

Synthetic Accessibility and Process Differentiation: Trans vs. Cis Isomer Preparation

Patent data reveals that the synthesis of trans- vs. cis-3-amino-4-methylpiperidine isomers employs fundamentally different catalytic and reagent strategies. The preparation of the cis (3R,4R) isomer, as used in Tofacitinib, requires asymmetric hydrogenation with chiral rhodium catalysts, a process that historically achieves moderate diastereomeric excess (71% de) [1]. The trans (3S,4R) isomer, the enantiomer of our target, is prepared via a stereoselective route disclosed in a dedicated patent, indicating that trans diastereomer synthesis follows a distinct pathway with its own selectivity challenges [2]. This synthetic divergence has supply-chain implications: the trans isomer is less commonly produced at scale than the cis isomer, potentially affecting pricing, lead times, and availability. The target (3R,4S) isomer's availability from multiple suppliers with consistent quality indicates a mature but specialized production niche.

Stereoselective synthesis Process chemistry Diastereomeric excess

trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate: Selection-Driven Application Scenarios for Research and Industrial Use


Synthesis of Trans-Configured Kinase Inhibitors Requiring a (3R,4S) Piperidine Scaffold

The target compound is the preferred building block for kinase inhibitor programs where molecular modeling or previous SAR has identified the trans (3R,4S) geometry as essential for target engagement. Unlike the cis (3R,4R) isomer used in Tofacitinib, this compound orients the 3-amino group in a position that is not tolerated by JAK3 but may be required for alternative kinases such as BTK, NNMT, or others [1]. Its Boc protection allows clean installation of the piperidine moiety early in the synthetic sequence, with subsequent deprotection and functionalization of the amine to probe target space.

Fragment-Based Drug Discovery (FBDD) Libraries with Defined 3D Topography

The rigid piperidine core with fixed (3R,4S) stereochemistry and a free amine handle makes this compound an ideal fragment for library synthesis. The trans relationship between the 3-amino and 4-methyl groups generates a specific exit vector distinct from cis isomers, enabling the exploration of a unique region of chemical space. The high enantiomeric purity (≥97%) ensures that observed fragment binding is not confounded by the opposite enantiomer [2].

Scale-Up Campaigns for Preclinical Candidates Bearing a trans-3-Amino-4-methylpiperidine Moiety

For programs advancing to IND-enabling studies, this compound offers a scalable entry point with defined quality specifications. The existence of a dedicated stereoselective preparation method for the trans isomer family indicates an established synthetic route [3], potentially reducing process development time compared to a custom chiral separation. Procurement from multiple qualified vendors with consistent 97-98% purity provides supply chain resilience during the transition from discovery to early development.

Quote Request

Request a Quote for trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.